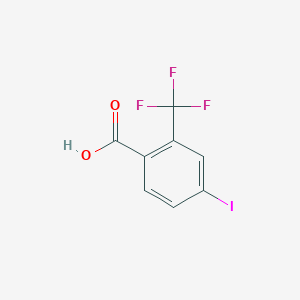

4-碘-2-(三氟甲基)苯甲酸

描述

4-Iodo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core.

科学研究应用

Organic Synthesis

4-Iodo-2-(trifluoromethyl)benzoic acid serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for producing more complex organic molecules. For instance, it can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Table 1: Common Reactions Involving 4-Iodo-2-(trifluoromethyl)benzoic Acid

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of iodine with nucleophiles (amines, thiols) | Various substituted benzoic acids |

| Coupling Reactions | Formation of carbon-carbon bonds via Suzuki-Miyaura coupling | Biaryl compounds |

| Reduction Reactions | Conversion to amino derivatives | 4-Amino-2-(trifluoromethyl)benzoic acid |

Pharmaceutical Applications

The compound's unique structural features make it a candidate for drug development. It has been investigated for its potential as an enzyme inhibitor, particularly against neurolysin and angiotensin-converting enzyme (ACE). These enzymes play critical roles in various physiological processes, making the compound potentially useful for treating hypertension and neurodegenerative diseases.

Case Study: Enzyme Inhibition

- Study Focus: Investigating the inhibitory effects on ACE.

- Findings: Demonstrated significant inhibition, suggesting therapeutic potential in managing blood pressure levels.

Anticancer Activity

Research indicates that derivatives of benzoic acid, including 4-Iodo-2-(trifluoromethyl)benzoic acid, exhibit anticancer properties. Studies have shown that this compound can enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis.

Table 2: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Anticancer Effects | Promotes protein degradation pathways | Potential for cancer treatment |

| Enzyme Inhibition | Inhibits ACE and neurolysin | Possible applications in hypertension and neurodegeneration |

Materials Science

In materials science, 4-Iodo-2-(trifluoromethyl)benzoic acid is utilized to create novel materials with unique properties. Its fluorinated nature can lead to materials with enhanced chemical resistance and thermal stability.

作用机制

Target of Action

This compound is a biochemical reagent and its specific biological targets may depend on the context of the research .

Mode of Action

As a biochemical reagent, it may interact with various biological targets depending on the specific experimental setup .

Biochemical Pathways

Similar compounds have been used in the synthesis of various derivatives and in the investigation of ligand binding with chaperones .

Pharmacokinetics

It is known that the compound has a molecular weight of 31602, which may influence its bioavailability .

Result of Action

As a biochemical reagent, its effects would likely depend on the specific experimental context .

Action Environment

The action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, it is advised to handle the compound in a well-ventilated area to avoid inhalation .

准备方法

The synthesis of 4-Iodo-2-(trifluoromethyl)benzoic acid typically involves the iodination of 2-(trifluoromethyl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the iodination process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product .

化学反应分析

4-Iodo-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.

Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

相似化合物的比较

Similar compounds to 4-Iodo-2-(trifluoromethyl)benzoic acid include:

2-Iodo-4-(trifluoromethyl)benzoic acid: This compound has the iodine and trifluoromethyl groups in different positions on the benzoic acid ring, leading to different chemical properties and reactivity.

4-Methyl-2-(trifluoromethyl)benzoic acid: This compound has a methyl group instead of an iodine atom, which significantly alters its chemical behavior and applications.

The uniqueness of 4-Iodo-2-(trifluoromethyl)benzoic acid lies in the combination of the iodine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable in various chemical transformations and applications .

生物活性

4-Iodo-2-(trifluoromethyl)benzoic acid (CAS No. 954815-11-3) is an aromatic carboxylic acid characterized by the presence of an iodine atom and a trifluoromethyl group on a benzene ring. Its molecular formula is C₈H₄F₃IO₂, and it has a molecular weight of approximately 316.02 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.

The trifluoromethyl group enhances the compound's electron-withdrawing capacity, increasing its reactivity in chemical reactions and interactions with biological targets. The iodine atom facilitates radiolabeling, making it useful in imaging techniques such as single-photon emission computed tomography (SPECT) for medical diagnostics .

Biological Activity Overview

Research indicates that 4-Iodo-2-(trifluoromethyl)benzoic acid exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

- Interaction with Biological Macromolecules : The compound can form complexes with proteins involved in inflammatory responses, indicating potential therapeutic pathways .

- Pharmacological Potential : Its unique structure allows for effective interaction with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action of 4-Iodo-2-(trifluoromethyl)benzoic acid primarily involves:

- Enzyme Inhibition : The compound has been observed to inhibit enzymes that play critical roles in inflammation, potentially through competitive inhibition mechanisms.

- Complex Formation : It can form stable complexes with proteins, altering their activity and potentially leading to therapeutic effects against inflammatory diseases .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of 4-Iodo-2-(trifluoromethyl)benzoic acid:

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that 4-Iodo-2-(trifluoromethyl)benzoic acid significantly reduced the production of pro-inflammatory cytokines in vitro. The compound inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study 2: Radiopharmaceutical Applications

In another research effort, derivatives of 4-Iodo-2-(trifluoromethyl)benzoic acid were synthesized for use as radiopharmaceuticals. These derivatives were successfully labeled with iodine isotopes and tested for imaging efficacy in preclinical models, showing promise for future diagnostic applications .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQLEPZNGCNYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589916 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954815-11-3 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。